molecular formula C9H5N3O B11915790 8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile

8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile

Cat. No.: B11915790
M. Wt: 171.16 g/mol
InChI Key: RHEVUZNPQZABFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes an oxo group at the 8th position and a carbonitrile group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . This method allows for the efficient generation of the desired compound in moderate to high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and atom economy are often applied to optimize the synthesis process. This includes the use of eco-friendly solvents, catalysts, and reaction conditions to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxo group, leading to the formation of different reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the carbonitrile group, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

8-oxo-7H-1,7-naphthyridine-3-carbonitrile

InChI

InChI=1S/C9H5N3O/c10-4-6-3-7-1-2-11-9(13)8(7)12-5-6/h1-3,5H,(H,11,13)

InChI Key

RHEVUZNPQZABFI-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=NC=C(C=C21)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.